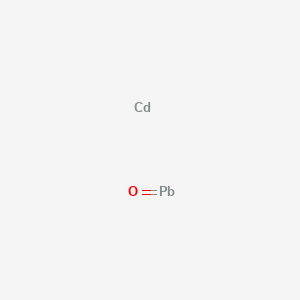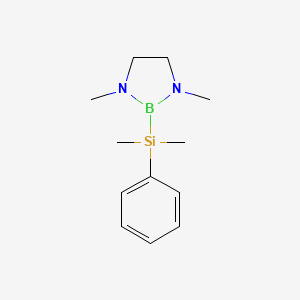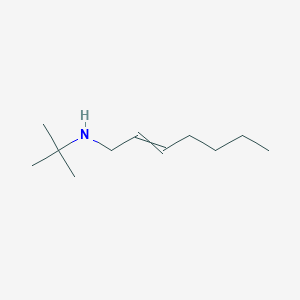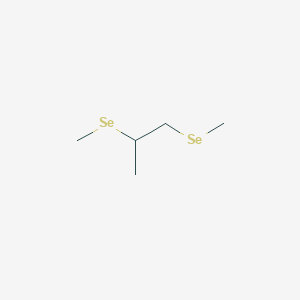
Plumbanone--cadmium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbanone–cadmium (1/1) is a compound that consists of one plumbanone molecule and one cadmium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cadmium (1/1) typically involves the reaction of plumbanone with cadmium salts under controlled conditions. One common method is to dissolve plumbanone in a suitable solvent, such as ethanol or methanol, and then add a cadmium salt, such as cadmium chloride or cadmium nitrate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the plumbanone–cadmium complex. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of plumbanone–cadmium (1/1) may involve larger-scale reactions using similar principles. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, advanced purification techniques, such as chromatography and distillation, may be employed to obtain high-purity plumbanone–cadmium (1/1).
化学反応の分析
Types of Reactions
Plumbanone–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cadmium atom in the compound can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal. Substitution reactions can result in a variety of metal-organic complexes.
科学的研究の応用
Plumbanone–cadmium (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Plumbanone–cadmium (1/1) is used in the production of advanced materials, such as semiconductors and nanomaterials.
作用機序
The mechanism of action of plumbanone–cadmium (1/1) involves its interaction with molecular targets and pathways. The cadmium atom in the compound can bind to specific proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
Cadmium oxide: Similar in terms of containing cadmium but differs in its oxidation state and chemical properties.
Cadmium chloride: Another cadmium-containing compound with different reactivity and applications.
Plumbanone: The parent compound of plumbanone–cadmium (1/1), without the cadmium atom.
Uniqueness
Plumbanone–cadmium (1/1) is unique due to its specific combination of plumbanone and cadmium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
174539-64-1 |
|---|---|
分子式 |
CdOPb |
分子量 |
335 g/mol |
IUPAC名 |
cadmium;oxolead |
InChI |
InChI=1S/Cd.O.Pb |
InChIキー |
CGODHOORBDWKPL-UHFFFAOYSA-N |
正規SMILES |
O=[Pb].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)

![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)

![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
